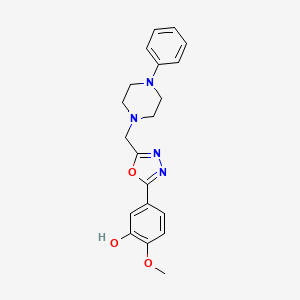
Phenol, 2-methoxy-5-(5-((4-phenyl-1-piperazinyl)methyl)-1,3,4-oxadiazol-2-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2-methoxy-5-(5-((4-phenyl-1-piperazinyl)methyl)-1,3,4-oxadiazol-2-yl)- is a complex organic compound that features a phenolic structure with additional functional groups, including a methoxy group, a piperazine ring, and an oxadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-methoxy-5-(5-((4-phenyl-1-piperazinyl)methyl)-1,3,4-oxadiazol-2-yl)- typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Piperazine Ring: The piperazine moiety can be introduced via nucleophilic substitution reactions, often using piperazine and an appropriate leaving group.
Methoxylation: The methoxy group is usually introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Phenolic Functionalization: The phenolic group can be introduced or modified through various electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The phenolic group can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines or other reduced products.
Substitution: The aromatic ring can undergo various substitution reactions, such as halogenation, nitration, or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Halogenation using chlorine or bromine, nitration using nitric acid and sulfuric acid, sulfonation using sulfur trioxide or chlorosulfonic acid.
Major Products
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Amines or reduced oxadiazole derivatives.
Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.
Applications De Recherche Scientifique
Phenol, 2-methoxy-5-(5-((4-phenyl-1-piperazinyl)methyl)-1,3,4-oxadiazol-2-yl)- has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological or psychiatric disorders due to the presence of the piperazine ring.
Pharmacology: The compound can be studied for its potential as a receptor ligand or enzyme inhibitor.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Biology: The compound can be used in biochemical assays to study enzyme activity or receptor binding.
Mécanisme D'action
The mechanism of action of Phenol, 2-methoxy-5-(5-((4-phenyl-1-piperazinyl)methyl)-1,3,4-oxadiazol-2-yl)- depends on its specific application:
Neurological Effects: The piperazine ring can interact with neurotransmitter receptors, modulating their activity.
Enzyme Inhibition: The oxadiazole ring can bind to the active site of enzymes, inhibiting their function.
Receptor Binding: The phenolic and methoxy groups can enhance binding affinity to specific receptors, influencing their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 2-methoxy-5-(4-phenyl-1-piperazinyl)methyl): Lacks the oxadiazole ring, which may reduce its potency or specificity.
Phenol, 2-methoxy-5-(5-((4-methyl-1-piperazinyl)methyl)-1,3,4-oxadiazol-2-yl)-: The methyl group on the piperazine ring can alter its pharmacokinetic properties.
Phenol, 2-methoxy-5-(5-((4-chloro-1-piperazinyl)methyl)-1,3,4-oxadiazol-2-yl)-: The chloro group can increase its lipophilicity and potentially its bioavailability.
Uniqueness
Phenol, 2-methoxy-5-(5-((4-phenyl-1-piperazinyl)methyl)-1,3,4-oxadiazol-2-yl)- is unique due to the combination of the phenolic, methoxy, piperazine, and oxadiazole functional groups, which confer specific chemical and biological properties that are not found in other similar compounds.
Propriétés
Numéro CAS |
127718-47-2 |
|---|---|
Formule moléculaire |
C20H22N4O3 |
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
2-methoxy-5-[5-[(4-phenylpiperazin-1-yl)methyl]-1,3,4-oxadiazol-2-yl]phenol |
InChI |
InChI=1S/C20H22N4O3/c1-26-18-8-7-15(13-17(18)25)20-22-21-19(27-20)14-23-9-11-24(12-10-23)16-5-3-2-4-6-16/h2-8,13,25H,9-12,14H2,1H3 |
Clé InChI |
NYHALSOJLDPMBC-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2=NN=C(O2)CN3CCN(CC3)C4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


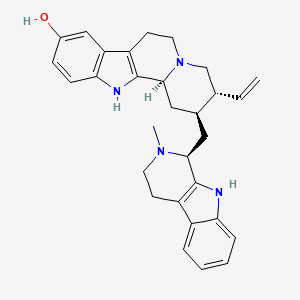
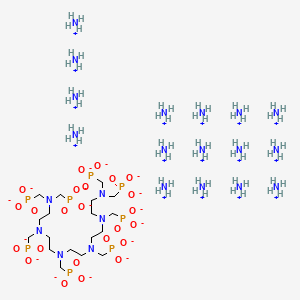
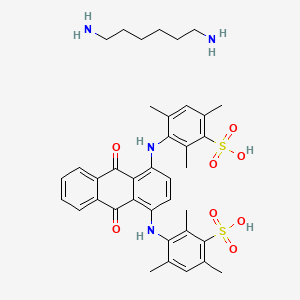
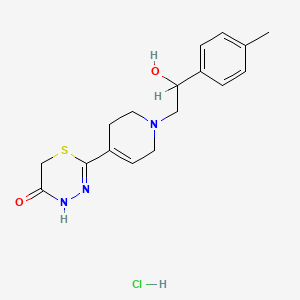
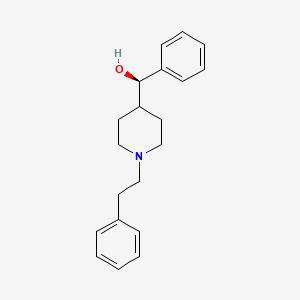

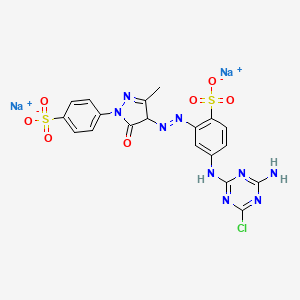
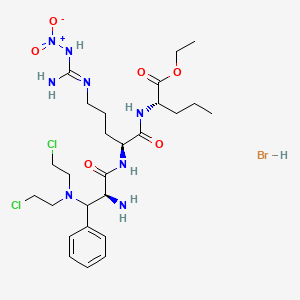
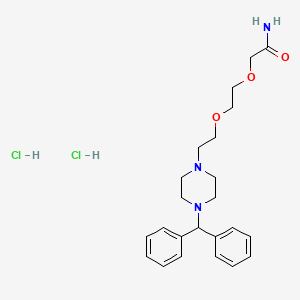
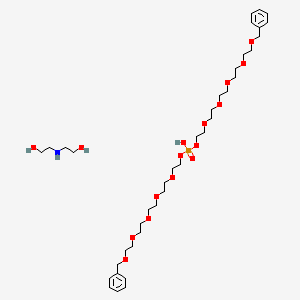
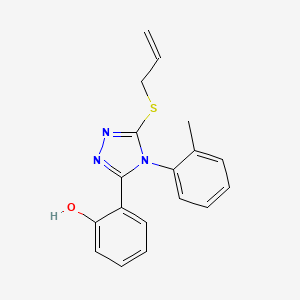


![9-(2-chlorophenyl)-N-(furan-2-ylmethyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12729527.png)
